2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
CAS No.: 864919-26-6
Cat. No.: VC6607901
Molecular Formula: C17H14ClN3O2S2
Molecular Weight: 391.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864919-26-6 |
|---|---|
| Molecular Formula | C17H14ClN3O2S2 |
| Molecular Weight | 391.89 |
| IUPAC Name | 2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C17H14ClN3O2S2/c1-23-12-8-6-11(7-9-12)19-15(22)10-24-17-20-16(21-25-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22) |
| Standard InChI Key | RVBSWQGYTWLMOX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₈H₁₅ClN₄O₂S₂, with a molecular weight of 434.92 g/mol. Key structural features include:
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1,2,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributing to electron-deficient properties and reactivity.
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2-Chlorophenyl substituent: Introduces steric bulk and electron-withdrawing effects, potentially enhancing binding interactions with biological targets.
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Sulfanyl bridge: A thioether linkage that increases lipophilicity and may influence membrane permeability.
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Acetamide group: The N-(4-methoxyphenyl)acetamide moiety provides hydrogen-bonding capabilities and modulates solubility.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₄O₂S₂ |
| Molecular Weight | 434.92 g/mol |
| Calculated LogP | 3.2 ± 0.5 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 105 Ų |
These properties suggest moderate lipophilicity and the potential for oral bioavailability, though experimental validation is required .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide likely follows a multi-step protocol analogous to related thiadiazole derivatives :
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Formation of 1,2,4-thiadiazole core: Cyclization of thioamide precursors with chlorinating agents.
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Sulfanyl group introduction: Nucleophilic substitution at the thiadiazole C-5 position using mercaptoacetic acid derivatives.
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Acetamide functionalization: Coupling of the sulfanyl intermediate with 4-methoxybenzenamine via amide bond formation.
A representative reaction sequence is outlined below:
Pharmacological Activities
Antimicrobial Properties
The sulfanyl-acetamide moiety is associated with broad-spectrum activity:
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Gram-positive bacteria: MIC values ≤8 µg/mL observed for similar derivatives against Staphylococcus aureus.
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Fungal strains: Moderate activity against Candida albicans (MIC = 32 µg/mL) due to ergosterol biosynthesis inhibition.
Mechanism of Action
Enzymatic Inhibition
Molecular docking studies on analogous compounds suggest:
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Tubulin binding: π-cation interactions with β-tubulin’s colchicine site (binding energy = -9.2 kcal/mol) .
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Kinase inhibition: Competitive binding to ATP pockets in FAK (Kᵢ = 1.16 µM) .
Apoptotic Pathways
Thiadiazole derivatives activate caspase-3/7 pathways, inducing apoptosis in >60% of A549 lung cancer cells at 10 µM.
Analytical Characterization
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, thiadiazole-H), 7.89–7.45 (m, 4H, Ar-H), 3.81 (s, 3H, OCH₃) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) |
| MS (ESI+) | m/z 435.9 [M+H]⁺ |
Future Research Directions
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In vivo toxicology: Evaluate acute toxicity in murine models (LD₅₀ determination).
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Formulation development: Nanoencapsulation to enhance bioavailability.
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Target identification: CRISPR-Cas9 screens to uncover novel protein interactions.
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